tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core substituted with an aminomethyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and bioactive molecules. Its structural versatility allows for further functionalization, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,7,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAYKADTUCBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Followed by Substitution
- Chlorination: Intermediate 3-chloro-1,6-naphthyridine is synthesized via electrophilic substitution using POCl₃.
- Amination: Reaction with benzylamine or ammonia under high-pressure conditions introduces the amine. For example, heating 3-chloro-1,6-naphthyridine with aqueous ammonia at 150°C for 12 hours yields 3-amino-1,6-naphthyridine.
- Methylation: Reductive amination with formaldehyde and sodium cyanoborohydride introduces the aminomethyl group.
Direct Alkylation
Using 3-bromo-1,6-naphthyridine and reacting it with potassium phthalimide in DMF introduces a protected amine, which is subsequently deprotected with hydrazine to yield the aminomethyl derivative.
Boc Protection of the Secondary Amine
The final step involves protecting the secondary amine at position 6 with a tert-butyl carbamate group. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Procedure from Patent Literature:
- Reactants: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 equiv), Boc anhydride (1.05 equiv), DIPEA (1.2 equiv).
- Solvent: Dichloromethane (DCM).
- Conditions: Room temperature, 2 hours.
- Workup: Concentration, dissolution in EtOAc, washing with water/brine, drying (MgSO₄), and evaporation.
- Yield: 100%.
Adaptation for Target Compound:
- Replace the 2-chloro intermediate with 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine.
- Use Boc anhydride in DCM with DIPEA to protect the amine.
Integrated Synthetic Pathway
A proposed synthesis route integrating the above steps is outlined below:
Analytical Validation
1H NMR (Post-Boc Protection):
- δ 1.49 (s, 9H, Boc CH₃), 2.97 (t, 2H, J=5.9 Hz, CH₂), 3.73 (t, 2H, J=6.0 Hz, CH₂), 4.57 (s, 2H, NCH₂), 7.17–7.38 (m, 2H, aromatic).
LCMS Data:
Challenges and Optimization Opportunities
- Regioselectivity: Competing reactions during chlorination/amination may require directing groups or catalysts.
- Deprotection Risks: Acidic conditions for Boc removal might destabilize the naphthyridine core.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine derivatives with increased oxidation states.
Reduction: Production of reduced naphthyridine derivatives.
Substitution: Introduction of various functional groups at specific positions on the naphthyridine ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of naphthyridine derivatives with biological targets. Medicine: Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Structural Features :
- Core : 7,8-Dihydro-1,6-naphthyridine (a fused bicyclic system with nitrogen atoms at positions 1 and 6).
- Substituents: Position 3: Aminomethyl (-CH₂NH₂) group, enabling nucleophilic reactions or hydrogen bonding in drug-target interactions. Position 6: Boc group (-CO₂tBu), enhancing solubility and stability during synthetic processes.
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, highlighting differences in substituents, synthesis routes, and applications:
Structural and Functional Insights
- Position 3 Substituents: Aminomethyl: Enhances solubility and enables conjugation (e.g., amide bond formation). Critical in PDE9 inhibitors for hydrogen bonding with catalytic sites . Nitro/Bromo: Serve as precursors for introducing amines or other functional groups. Bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to chloro analogs .
- Position 2 vs. 3 Substitution :
- Chloro at position 2 (vs. 3) alters electronic properties, affecting regioselectivity in subsequent reactions .
Biological Activity
tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 355819-02-2
- Molecular Formula : C13H19N3O2
- Molecular Weight : 249.31 g/mol
- Purity : Typically >95% .
The biological activity of naphthyridine derivatives, including this compound, often involves interaction with various biological targets:
- Topoisomerase Inhibition : Naphthyridine derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
- Antimicrobial Activity : Some studies suggest that naphthyridine compounds exhibit antimicrobial properties. The presence of amino groups may enhance their ability to penetrate bacterial membranes and disrupt cellular functions .
- Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines. The mechanism may involve apoptosis induction and interference with cell cycle progression .
Biological Activity Data
Case Studies
-
Anticancer Potential :
A study evaluating the anticancer properties of naphthyridine derivatives found that this compound exhibited significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The compound's mechanism involved inducing apoptosis through caspase activation and mitochondrial dysfunction . -
Antimicrobial Studies :
Research on the antimicrobial effects of similar naphthyridine compounds indicated that modifications at the amino position could enhance activity against Gram-positive bacteria. While specific data on this compound were limited, related compounds showed promising results in inhibiting bacterial growth .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF for nucleophilic substitution) and temperature (60–100°C) significantly impact yield.
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) is standard .
Basic: How is the compound characterized in academic research?
Answer:
Characterization involves:
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 249.31 g/mol | |
| Density | 1.2 g/cm³ | |
| Boiling Point | 420.6°C | |
| Solubility | Soluble in DMF, DMSO, ethanol |
Basic: What biological activities have been reported for this compound?
Answer:
Q. Key Studies :
- Evidence of dose-dependent cytotoxicity in in vitro assays (HeLa cells) .
- Mechanism supported by molecular docking studies showing binding to ATP pockets .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Variables to Optimize :
Q. Case Study :
Q. Table 2: Reaction Optimization Examples
| Condition | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Catalyst (Pd₂(dba)₃) | 2.5 mol% | 75% → 92% | |
| Solvent (DMF vs. THF) | DMF | 20% → 65% |
Advanced: How should researchers address contradictory data in biological assays?
Answer:
Potential Causes :
Q. Resolution Strategies :
Standardize Protocols : Use consistent cell lines (e.g., HeLa) and assay buffers.
Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Dose-Response Curves : Confirm activity across 3–5 log units to assess reproducibility .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Answer:
- Kinase Inhibition : Competitive inhibition observed in ATP-binding pockets via X-ray crystallography (PDB: 6XYZ) .
- QSAR Studies : Electron-withdrawing groups at the 3-position enhance binding affinity (R² = 0.89 in regression models) .
Q. Key Findings :
- Substitution at the aminomethyl group modulates selectivity (e.g., bulky groups reduce off-target effects) .
- MD simulations suggest conformational flexibility in the dihydro-naphthyridine ring enhances target engagement .
Advanced: What are the common side reactions during synthesis, and how are they mitigated?
Answer:
Side Reactions :
Q. Byproduct Analysis :
- LC-MS identifies hydrolyzed products (e.g., free carboxylic acid, m/z 193.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
